molecular formula C13H17N3O B3358844 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine CAS No. 823191-42-0

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Cat. No.: B3358844
CAS No.: 823191-42-0
M. Wt: 231.29 g/mol
InChI Key: PSAXQIGFMPMQOJ-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings, and a piperidine moiety, which is a six-membered ring containing nitrogen. The presence of these functional groups suggests that the compound may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring. The piperidine moiety can then be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been investigated for its interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s potential therapeutic effects are of particular interest, especially in the treatment of neurological disorders, due to its structural similarity to known bioactive molecules.

    Industry: In the pharmaceutical industry, the compound may be used in the development of new drugs or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter levels and thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-4-yl)-1H-indole: This compound shares the piperidine moiety but has an indole ring instead of a benzoxazole ring.

    3-(1-Methylpiperidin-4-yl)-1,2-benzisoxazole: Similar to the target compound but with an isoxazole ring instead of an oxazole ring.

    3-(1-Methylpiperidin-4-yl)-1,2-benzothiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is unique due to its specific combination of a benzoxazole ring and a piperidine moiety. This structural arrangement may confer distinct biological properties, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-6-4-9(5-7-16)13-11-8-10(14)2-3-12(11)17-15-13/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXQIGFMPMQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NOC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838724
Record name 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823191-42-0
Record name 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 2
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 3
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 4
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 5
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 6
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

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